N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenoxyacetamide
Description
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenoxyacetamide is a complex organic compound that features a benzofuran core, a phenoxyacetamide moiety, and a chlorinated methoxyphenyl group
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5/c1-29-20-12-11-15(13-18(20)25)23(28)24-22(17-9-5-6-10-19(17)31-24)26-21(27)14-30-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIZQYNJWBMRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorinated Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3-chloro-4-methoxybenzoyl chloride and the benzofuran intermediate.
Attachment of the Phenoxyacetamide Moiety: This can be accomplished through a nucleophilic substitution reaction where the benzofuran derivative reacts with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
Uniqueness
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenoxyacetamide is unique due to its combination of a benzofuran core with a phenoxyacetamide moiety and a chlorinated methoxyphenyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C24H18ClNO4, with a molecular weight of approximately 419.9 g/mol. The compound features a benzofuran core, a chloro-methoxyphenyl group, and a phenoxy acetamide moiety, which contribute to its distinct chemical properties and potential interactions with biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C24H18ClNO4 |
| Molecular Weight | 419.9 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Benzofuran, Chloro-methoxyphenyl, Phenoxy acetamide |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological pathways. Research indicates that compounds with similar structures often act as inhibitors for various enzymes, including monoamine oxidase (MAO) isoforms, which are relevant in treating neurodegenerative diseases and mood disorders . The compound's ability to modulate these targets suggests potential therapeutic applications.
Antidiabetic Potential
In studies involving related compounds, significant reductions in blood glucose levels were observed in diabetic rat models. For instance, similar compounds showed a decrease in blood sugar levels by up to 25% when administered at specific dosages . This suggests that this compound may possess antidiabetic properties through mechanisms that enhance insulin sensitivity or inhibit glucose production.
Anticancer Activity
Compounds with structural similarities have also been investigated for their anticancer properties. For example, some derivatives exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms through which this compound exerts anticancer effects require further investigation but may involve modulation of signaling pathways related to cell growth and survival.
Case Studies and Experimental Findings
- In Vitro Studies : In vitro assays have demonstrated that derivatives of benzofuran compounds can inhibit the activity of MAO-A and MAO-B isoforms with high affinity. For instance, certain derivatives showed IC50 values ranging from 7.0 nM to 49 nM against MAO-A, indicating potent inhibitory effects .
- In Vivo Studies : In vivo studies on related compounds have shown promising results in managing diabetes. Doses administered in diabetic rat models resulted in significant reductions in blood glucose levels, suggesting that similar mechanisms may be applicable to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
